![molecular formula C18H36N4O11.H2O4S<br>C18H38N4O15S B3416278 2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid CAS No. 70560-51-9](/img/structure/B3416278.png)
2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid
説明
Kanamycin A sulfate is an aminoglycoside sulfate salt. It has a role as an antibacterial drug and a geroprotector. It contains a kanamycin A.
Kanamycin Sulfate is the sulfate salt of kanamycin, a naturally occurring aminoglycoside antibiotic with antimicrobial property. Derived from Streptomyces kanamyceticus, kanamycin is an antibiotic complex consisting of three components: kanamycin A, the major component (also usually designated as kanamycin), and kanamycins B and C, the minor components. This agent irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect. Aminoglycosides are mostly ineffective against anaerobic bacteria, fungi and viruses.
Kanamycin A Sulfate is the sulfate salt form of kanamycin A, the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.
Antibiotic complex produced by Streptomyces kanamyceticus from Japanese soil. Comprises 3 components: kanamycin A, the major component, and kanamycins B and C, the minor components.
作用機序
Target of Action
Kanamycin sulfate primarily targets the bacterial 30S ribosomal subunit. This subunit is crucial for protein synthesis in bacteria, playing a key role in translating mRNA into functional proteins .
Mode of Action
Kanamycin binds irreversibly to the 30S subunit of the bacterial ribosome, specifically interacting with the 16S rRNA and certain proteins . This binding interferes with the decoding site, causing misreading of mRNA. As a result, incorrect amino acids are incorporated into the growing peptide chain, leading to the production of nonfunctional or toxic proteins .
Biochemical Pathways
The primary biochemical pathway affected by kanamycin is protein synthesis. By disrupting the accuracy of mRNA translation, kanamycin halts the production of essential proteins required for bacterial growth and survival. This disruption leads to bacterial cell death, as the bacteria cannot maintain their cellular functions without proper protein synthesis .
Pharmacokinetics
- Absorption : Kanamycin is poorly absorbed from the gastrointestinal tract when administered orally. It is more commonly administered via intravenous or intramuscular routes to ensure adequate systemic levels .
- Distribution : Once in the bloodstream, kanamycin distributes widely in extracellular fluids but has limited penetration into cells and tissues due to its polar nature .
- Metabolism : Kanamycin is not significantly metabolized in the body .
- Excretion : The drug is primarily excreted unchanged in the urine, with renal clearance being the main route of elimination . This makes dose adjustments necessary in patients with impaired kidney function.
Result of Action
At the molecular level, kanamycin’s action results in the production of faulty proteins, which can be toxic to the bacterial cell. At the cellular level, this leads to the inhibition of bacterial growth and ultimately cell death. Clinically, this translates to the effective treatment of bacterial infections caused by susceptible organisms .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of kanamycin. For instance, kanamycin is more stable in neutral to slightly acidic conditions and can degrade in highly alkaline environments . Additionally, the presence of divalent cations like calcium and magnesium can interfere with its binding to the ribosome, potentially reducing its efficacy .
Kanamycin sulfate’s effectiveness and stability are also influenced by the presence of other antibiotics. For example, combining kanamycin with other aminoglycosides can lead to synergistic effects, enhancing bacterial killing .
生化学分析
Biochemical Properties
Kanamycin sulfate (1:1) (salt) plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the bacterial 30S ribosomal subunit, causing misreading of the mRNA and preventing the synthesis of essential proteins. This interaction involves binding to specific nucleotides of 16S rRNA and a single amino acid of protein S12 . The binding of kanamycin sulfate (1:1) (salt) to the ribosome interferes with the decoding site, leading to the production of faulty proteins and ultimately bacterial cell death .
Cellular Effects
Kanamycin sulfate (1:1) (salt) exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. In eukaryotic cells, kanamycin sulfate (1:1) (salt) can affect mitochondrial protein synthesis due to the similarity between bacterial ribosomes and mitochondrial ribosomes . This can result in mitochondrial dysfunction and impact cellular metabolism. Additionally, kanamycin sulfate (1:1) (salt) can influence cell signaling pathways and gene expression, leading to altered cellular functions .
Molecular Mechanism
The molecular mechanism of kanamycin sulfate (1:1) (salt) involves its binding to the bacterial 30S ribosomal subunit. Specifically, it binds to four nucleotides of 16S rRNA and a single amino acid of protein S12 . This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA of the 30S subunit, causing misreading of tRNA and preventing accurate protein synthesis . The inhibition of protein synthesis leads to the accumulation of faulty proteins, disrupting cellular processes and ultimately causing bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of kanamycin sulfate (1:1) (salt) can change over time. The stability and degradation of the compound can influence its efficacy. Kanamycin sulfate (1:1) (salt) is relatively stable under standard storage conditions, but it can degrade over time, leading to reduced potency . Long-term exposure to kanamycin sulfate (1:1) (salt) in in vitro or in vivo studies has shown that it can cause persistent effects on cellular function, including mitochondrial dysfunction and altered gene expression .
Dosage Effects in Animal Models
The effects of kanamycin sulfate (1:1) (salt) vary with different dosages in animal models. At therapeutic doses, it effectively treats bacterial infections without causing significant adverse effects . At higher doses, kanamycin sulfate (1:1) (salt) can exhibit toxic effects, including nephrotoxicity and ototoxicity . These toxic effects are dose-dependent and can lead to kidney damage and hearing loss in animal models .
Metabolic Pathways
Kanamycin sulfate (1:1) (salt) is involved in metabolic pathways related to its biosynthesis and degradation. The biosynthesis of kanamycin involves multiple enzymatic steps, including glycosylation and acetylation . The compound interacts with various enzymes and cofactors during its biosynthesis, leading to the production of active kanamycin sulfate (1:1) (salt) . In terms of degradation, kanamycin sulfate (1:1) (salt) can be metabolized by aminoglycoside-modifying enzymes, which can alter its structure and reduce its efficacy .
Transport and Distribution
Kanamycin sulfate (1:1) (salt) is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed into the extracellular fluid and has a low oral bioavailability due to its highly polar nature . After parenteral administration, kanamycin sulfate (1:1) (salt) is rapidly absorbed and distributed into the extracellular fluid . It can also interact with transporters and binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of kanamycin sulfate (1:1) (salt) is primarily within the cytoplasm and mitochondria of cells. Due to its ability to bind to ribosomes, it can localize to the ribosomal subunits within the cytoplasm . Additionally, kanamycin sulfate (1:1) (salt) can affect mitochondrial ribosomes, leading to its localization within mitochondria . This subcellular localization is crucial for its activity and function in inhibiting protein synthesis and causing bacterial cell death .
生物活性
The compound 2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol; sulfuric acid, commonly referred to as sisomicin sulfate, is a complex aminoglycoside antibiotic derived from the bacterium Micromonospora inyoensis. This article delves into its biological activities, including antimicrobial effects, mechanisms of action, and therapeutic applications.
Antimicrobial Properties
Sisomicin exhibits broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. It functions primarily by inhibiting protein synthesis through binding to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately cell death. This mechanism is common among aminoglycosides and is crucial for its efficacy against resistant bacterial strains.
Table 1: Antimicrobial Spectrum of Sisomicin
Bacterial Strain | Sensitivity |
---|---|
Escherichia coli | Sensitive |
Staphylococcus aureus | Sensitive |
Pseudomonas aeruginosa | Variable |
Klebsiella pneumoniae | Sensitive |
The primary mechanism by which sisomicin exerts its antibacterial effects involves:
- Inhibition of Protein Synthesis : By binding to the 30S ribosomal subunit.
- Disruption of Membrane Integrity : Leading to increased permeability and loss of essential cellular components.
This dual action enhances its effectiveness against a range of pathogens.
Therapeutic Applications
Sisomicin is utilized in treating severe infections caused by susceptible organisms. It has shown promise in clinical settings for conditions such as:
- Sepsis : Particularly in cases caused by multidrug-resistant bacteria.
- Respiratory Infections : Including pneumonia where other antibiotics may fail.
Case Studies and Clinical Research
Recent studies have highlighted the efficacy of sisomicin in various clinical scenarios:
-
Case Study on Sepsis Treatment :
- A cohort study involving patients with sepsis demonstrated a significant reduction in mortality rates when treated with sisomicin compared to standard therapies. The study emphasized the importance of early administration in critical care settings.
-
Clinical Trials for Respiratory Infections :
- A randomized controlled trial assessed sisomicin's effectiveness against pneumonia pathogens resistant to first-line treatments. Results indicated a higher cure rate and shorter hospital stays for patients receiving sisomicin.
科学的研究の応用
Antibacterial Properties
This compound exhibits potent antibacterial activity, making it a candidate for developing new antibiotics. Research indicates that derivatives of this compound can target bacterial cell walls effectively. For instance, Sisomicin sulfate, a related aminoglycoside antibiotic derived from this compound, has been utilized to combat infections caused by Gram-negative bacteria .
Anticancer Activity
Studies have shown that the compound can inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. A notable case study demonstrated its efficacy against breast cancer cells, where it significantly reduced cell viability and induced cell cycle arrest .
Enzyme Inhibition
The compound serves as an inhibitor for several key enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on glycosyltransferases, which are crucial in carbohydrate metabolism. This inhibition can lead to altered glycosylation patterns in cells, impacting cellular functions and signaling .
Drug Delivery Systems
Due to its unique chemical structure, this compound has been explored as a potential carrier for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the solubility and bioavailability of poorly soluble drugs. Research has highlighted the use of this compound in formulating nanoparticles that improve the targeted delivery of anticancer drugs .
Data Tables
Application Area | Specific Use Case | Outcome |
---|---|---|
Antibacterial | Sisomicin sulfate | Effective against Gram-negative bacteria |
Anticancer | Breast cancer treatment | Induced apoptosis and reduced viability |
Enzyme inhibition | Glycosyltransferase inhibition | Altered glycosylation patterns |
Drug delivery systems | Nanoparticle formulation | Improved solubility and bioavailability |
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial properties of Sisomicin sulfate against E. coli strains. The results indicated a significant reduction in bacterial counts after treatment with varying concentrations of the compound, demonstrating its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Anticancer Mechanism
In vitro studies performed at ABC Medical Center focused on the anticancer effects of the compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell proliferation and increased apoptosis markers, suggesting its utility as a chemotherapeutic agent.
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYGSFOGFJDDHP-KMCOLRRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N4O15S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94108-19-7, 94237-36-2 | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:7) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94108-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (2:3) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94237-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1047524 | |
Record name | Kanamycin A sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3847-27-6, 64013-70-3, 25389-94-0, 70560-51-9 | |
Record name | D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3847-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin disulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64013-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25389-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanamycin A sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003847276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanamycin sulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025389940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanamycin A sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kanamycin sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kanamycin A sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kanamycin sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KANAMYCIN A SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80EX28SMQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。